3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline
Description
Structure
3D Structure
Properties
CAS No. |
80458-70-4 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-decyl-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C14H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16)14(18)15-13(11)17/h2-10H2,1H3,(H2,15,16,17,18) |
InChI Key |
LXIDJQZEXUQBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)NC1=O)O |
Origin of Product |
United States |
Contextualization Within Pyrrolidine 2,5 Dione Chemistry
The chemical scaffold of 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline places it within the pyrrolidine-2,5-dione family, a class of heterocyclic compounds recognized for their versatile applications in both organic synthesis and medicinal chemistry. researchgate.netnih.gov Derivatives of pyrrolidine-2,5-dione are integral to the development of various biologically active molecules. researchgate.netnih.gov The five-membered ring structure of these compounds provides a valuable scaffold for designing novel therapeutic agents. frontiersin.orgnih.gov The academic interest in this chemical family is driven by the potential to explore new pharmacophores and the stereochemical possibilities offered by the pyrrolidine (B122466) ring. researchgate.netnih.gov
The core structure of this compound is more specifically a derivative of maleimide (B117702), which is characterized by the 2,5-pyrroledione moiety. drugbank.com The properties and reactivity of this core structure are influenced by the substituents attached to the ring. In the case of the title compound, the presence of a decyl group, a hydroxyl group, and the dioxo functionality dictates its specific chemical behavior and interactions with biological targets.
Significance in Enzymology and Biochemical Pathways
The primary significance of 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline in the field of enzymology stems from its role as an active-site inhibitor of glycolate (B3277807) oxidase. rcsb.org Research has elucidated the three-dimensional structure of glycolate oxidase from Spinacia oleracea (spinach) with this compound bound to its active site. rcsb.org This structural information is crucial for understanding the mechanism of inhibition and for the rational design of other potential enzyme inhibitors.
Glycolate oxidase is a flavin mononucleotide (FMN)-dependent enzyme that belongs to the family of alpha-hydroxy acid oxidases. rcsb.org Its inhibition is a subject of biochemical investigation due to its role in photorespiration in plants and glycolate metabolism in other organisms. The binding of this compound to the active site of this enzyme provides a valuable model for studying enzyme-inhibitor interactions.
Historical Overview of Research Pertaining to the Compound and Its Core Scaffold
De Novo Synthesis Approaches for this compound
The construction of the this compound core can be achieved through various synthetic strategies, primarily categorized into multi-component reactions and classical cyclocondensation pathways.
Multi-component Reaction Strategies for Pyrroline-2-one Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous MCRs for related heterocyclic systems, such as dihydropyrimidin-2(1H)-ones and dihydropyrrol-2-ones, provide a conceptual framework. beilstein-journals.orgnih.gov A plausible three-component reaction for the synthesis of a related 3-acyl-4-hydroxy-pyrrolidine-2,5-dione could involve an amine (decyclamine), an aldehyde, and a tricarbonyl reagent generated from a Claisen condensation with diethyl oxalate (B1200264). nih.gov
A hypothetical MCR approach could be envisioned as a variation of the Strecker reaction, which is a three-component condensation of an aldehyde, an amine, and hydrogen cyanide to yield an α-amino carbonitrile. nih.gov While not directly applicable, the principle of combining multiple reactants to rapidly build complexity is central. For instance, a Passerini or Ugi reaction, which are prominent MCRs, could potentially be adapted. beilstein-journals.org The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, could theoretically be modified to incorporate the necessary functionalities.
| Reactant Type | Potential Starting Material for MCR | Rationale |
| Amine Component | Decylamine | Introduces the N-decyl substituent. |
| Carbonyl Component | A glyoxylic acid derivative | Provides the C4 and C5 carbons of the pyrroline (B1223166) ring. |
| Isocyanide Component | An isocyanide with a masked carboxyl group | Could form the C2 and C3 carbons and the 3-acyl chain precursor. |
This table illustrates a conceptual framework for a multi-component strategy. The development of such a reaction would require careful selection of starting materials and optimization of reaction conditions to favor the desired cyclization and functional group arrangement.
Classical Cyclocondensation Pathways of Dicarboxylic Acids with Amines
Classical cyclocondensation reactions represent a more traditional and widely applicable method for the synthesis of the pyrrolidine-2,5-dione core. These methods typically involve the condensation of a dicarboxylic acid or its derivative with a primary amine.
One of the most common approaches is the reaction of a substituted maleic anhydride (B1165640) with a primary amine, in this case, decylamine. This reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of a maleamic acid intermediate. Subsequent dehydration, often facilitated by acetic anhydride and sodium acetate, induces cyclization to the corresponding N-decyl maleimide (B117702). To obtain the target 3-decyl-4-hydroxy-pyrrolidine-2,5-dione, a precursor with the decyl group already attached to what will become the C3 position of the pyrrolidine (B122466) ring would be necessary.
A more direct and relevant classical pathway for tetramic acid synthesis is the Dieckmann cyclization. This intramolecular Claisen condensation of an N-acylated α-amino ester provides a powerful route to the 3-acyl-pyrrolidine-2,4-dione core. The general steps are outlined below:
Preparation of the N-acyl-α-amino ester: An amino acid is N-acylated with a long-chain fatty acid chloride (e.g., lauroyl chloride, a C12 acyl chloride, as a proxy for a decanoyl precursor) and then esterified.
Dieckmann Cyclization: The resulting diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the 3-acyltetramic acid. It is important to note that this reaction can be prone to epimerization at the C5 position, which can limit its utility for preparing enantiomerically pure compounds. rsc.org
Another classical approach involves the condensation of β-keto esters with amines. For instance, the reaction of a β-keto ester containing the decyl group with an appropriate nitrogen-containing nucleophile could lead to the formation of the pyrrolidinone ring. The use of malonates in cyclocondensation reactions with 1,3-dinucleophiles is also a well-established method for forming six-membered heterocycles and can be adapted for the synthesis of five-membered rings. mdpi.comresearchgate.net
| Cyclocondensation Method | Key Reactants | Key Intermediate/Product | Reference |
| Maleic Anhydride Route | Substituted maleic anhydride, Decylamine | N-Decyl maleamic acid | General Method |
| Dieckmann Cyclization | N-decanoyl amino acid ester | 3-Nonanoyl-pyrrolidine-2,4-dione | rsc.org |
| Malonate Condensation | Dialkyl decylmalonate, Glycine ester | N-(alkoxycarbonylmethyl)-2-decylmalonamic acid ester | mdpi.comresearchgate.net |
Derivatization and Analogue Synthesis
The synthesized this compound can serve as a scaffold for the preparation of a diverse range of analogues through functionalization of the pyrroline ring, modification of the N-substituent, and the synthesis of chiral derivatives.
Functionalization of the Pyrroline Ring System
The pyrrolidine-2,5-dione ring is amenable to various chemical modifications. The C3 position, being part of an enolizable β-dicarbonyl system, is a primary site for functionalization.
C-Alkylation: The acidic proton at the C3 position can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of additional substituents at this position. nih.gov
Acylation: O-acylation of the enolic hydroxyl group at C4, followed by an O-to-C acyl rearrangement, is a common strategy to introduce different acyl groups at the C3 position. nih.govacs.org This rearrangement can be promoted by reagents like 4-(dimethylamino)pyridine (DMAP).
Halogenation: The pyrrolidine-2,5-dione ring can be subjected to halogenation reactions. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom, likely at the C3 position, which can then serve as a handle for further cross-coupling reactions. bohrium.comnih.govnih.gov
Modification of the N-substituent (Decyl Chain) and Other Ring Positions
The N-decyl chain can be modified, although this is less common than ring functionalization. If the pyrrolidine-2,5-dione is synthesized with a different N-substituent that contains a functional group (e.g., a terminal alkene or alkyne), this group can be further elaborated. Alternatively, starting from N-unsubstituted pyrrolidine-2,5-dione, various N-alkyl or N-aryl groups can be introduced via N-alkylation or N-arylation reactions. mdpi.com
Modification at other ring positions, such as C5, can be achieved by starting with appropriately substituted precursors in the de novo synthesis. For example, using a substituted amino acid in the Dieckmann cyclization approach would result in a C5-substituted tetramic acid.
Preparation of Chiral Derivatives and Stereoisomers
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest. Several strategies can be employed to achieve this:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., L- or D-glutamic acid), is a common approach. mdpi.comnih.govmdpi.com The inherent chirality of the amino acid is transferred to the final pyrrolidine product. For instance, starting with a chiral amino acid in a Dieckmann cyclization would, in principle, yield a chiral tetramic acid, although racemization can be a concern. rsc.org
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can induce stereoselectivity in the ring-forming or functionalization steps. For example, asymmetric allylic alkylation has been used to create stereogenic centers in related piperidine-2,6-diones, a strategy that could be adapted to pyrrolidine-2,5-diones. nih.gov Asymmetric synthesis of tetrasubstituted α-aminophosphonic acids, which are analogues of amino acids, also showcases advanced methods for creating chiral centers that could be applicable in this context. mdpi.comrug.nl
Resolution: Racemic mixtures of the final compound or a key intermediate can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Enzyme Inhibition Studies: Human Glycolate Oxidase (hGOX/hHAO1)
Human Glycolate Oxidase (hGOX), also known as Hydroxy Acid Oxidase 1 (hHAO1), is the principal target for the inhibitory effects of this compound. This enzyme is a flavin mononucleotide (FMN)-dependent protein that plays a critical role in the metabolism of α-hydroxy acids. nih.gov Specifically, it catalyzes the oxidation of glycolate to glyoxylate (B1226380). nih.govproteopedia.org Inhibition of hGOX is a therapeutic strategy for conditions such as primary hyperoxaluria, where the downstream production of oxalate needs to be controlled. nih.govnih.gov
This compound is a recognized inhibitor of glycolate oxidase. While detailed kinetic parameters for its potency against the human enzyme are not extensively published, its binding mode has been established through structural studies of the homologous spinach enzyme. nih.gov This dioxo-pyrroline inhibitor serves as a crucial reference, as its binding pose is recapitulated by newer fragment-based inhibitors designed to target the active site of human Glycolate Oxidase. nih.gov The specificity of the compound is directed towards the substrate-binding pocket of this FMN-dependent enzyme. nih.gov
Crystallography studies have elucidated the precise molecular interactions that govern the inhibition of glycolate oxidase by this compound and similar inhibitors. These studies reveal key amino acid residues and conformational shifts within the enzyme's active site that are fundamental to its function and inhibition.
The inhibitor binds within the substrate-binding pocket of the enzyme, where it is coordinated by a specific set of amino acid residues. nih.gov Four key residues have been identified as being directly involved in anchoring the inhibitor.
Table 1: Key Active Site Residues in hGOX Interacting with Inhibitors
| Residue | Role in Inhibition |
|---|---|
| Tyr132 | Forms part of the binding pocket coordinating the inhibitor. nih.gov |
| Arg167 | Plays a direct role in the coordination of the inhibitor. nih.gov |
| His260 | Involved in the binding and positioning of the inhibitor. nih.gov |
| Arg263 | Contributes to the network of interactions that stabilize the inhibitor in the active site. nih.gov |
These residues are critical for the recognition and binding of both the natural substrate and competitive inhibitors that mimic its structure.
A significant conformational change observed upon the binding of inhibitors to hGOX involves the residue Tryptophan 110 (Trp110). nih.gov When this compound or similar molecules occupy the active site, the Trp110 sidechain undergoes a substantial rotation of approximately 180 degrees, moving it away from the active site. nih.gov This movement is a characteristic feature of hGOX-inhibitor complexes and is believed to be crucial for accommodating substrates and inhibitors of varying sizes. nih.govnih.gov The flexibility of Trp110 enables the enzyme to interact with a broad range of α-hydroxy acids, from the small two-carbon glycolate to larger molecules. nih.govnih.gov
Human Glycolate Oxidase is a flavoenzyme that requires flavin mononucleotide (FMN) as a cofactor for its catalytic activity. nih.govproteopedia.org The enzyme catalyzes the oxidation of α-hydroxy acids alongside the reduction of molecular oxygen to hydrogen peroxide. nih.gov Inhibitors like this compound that occupy the active site are positioned to interact with this FMN cofactor. nih.gov Structural analyses show that these inhibitors stack against the FMN cofactor, directly interfering with the enzymatic reaction that is dependent on it. nih.gov
The inhibition of hGOX by this compound directly impacts the metabolic pathway of α-hydroxy acids. The primary function of hGOX is the oxidation of glycolate to glyoxylate. nih.govnih.gov In the context of primary hyperoxaluria, the excessive production of glyoxylate leads to its conversion into oxalate, which can form damaging calcium oxalate crystals in the kidneys. nih.govnih.gov By blocking hGOX, the compound effectively reduces the cellular source of glyoxylate derived from glycolate, thereby mitigating the overproduction of oxalate. nih.gov This makes the inhibition of hGOX a targeted approach for substrate reduction therapy in this metabolic disorder. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycolate |
| Glyoxylate |
| Oxalate |
| Calcium Oxalate |
| Tryptophan |
| Tyrosine |
| Arginine |
Molecular Basis of Enzyme-Inhibitor Interaction
Broader Mechanistic Studies of Pyrrolidine-2,5-dione Scaffolds
The pyrrolidine-2,5-dione ring, also known as a succinimide (B58015), is a crucial component in a variety of pharmacologically active compounds. This scaffold's versatility allows for the design and development of novel therapeutic agents with a wide range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. The biological effects are significantly influenced by the substituents attached to the core ring structure.
Effects on Cellular Processes and Target Engagement Mechanisms
Derivatives of the pyrrolidine-2,5-dione scaffold exert their biological effects through various mechanisms, including the disruption of fundamental cellular processes and engagement with specific molecular targets. These compounds have been shown to influence cell growth, modulate critical signaling pathways, and interact with key enzymes.
The antitumor properties of pyrrolidine-2,5-dione derivatives are linked to their ability to inhibit cell growth. Certain derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines. For instance, studies on specific succinimide derivatives revealed potent activity against MCF-7 breast cancer cells. While the precise mechanism often involves multiple factors, the inhibition of enzymes crucial for cancer progression and the induction of apoptosis are key aspects of their anti-growth effects. Compounds targeting DNA are of significant value in the development of therapeutic agents, ranging from antibiotics to anticancer drugs.
Pyrrolidine-2,5-dione derivatives can modulate various biological pathways. They have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan catabolism, which is a promising target for cancer therapy. Some derivatives also act as antagonists for the chemokine receptor CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis.
In the context of inflammation, these compounds can inhibit key enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, they can produce anti-inflammatory and analgesic effects. Certain derivatives have shown high selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs.
Furthermore, some pyrrolidine-2,5-dione compounds have been synthesized and evaluated as potential antitumor agents through the inhibition of steroidogenic enzymes like aromatase and 17α-hydroxylase/17,20-lyase, which are involved in hormone-dependent cancers.
A significant area of research has been the interaction of pyrrolidine-2,5-dione derivatives with carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Human carbonic anhydrase isoforms I and II (hCA I and hCA II) are important drug targets.
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Structural Confirmation
A suite of spectroscopic methods is employed to confirm the covalent structure and identify the predominant tautomeric forms of the molecule in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline, NMR is particularly crucial for investigating the potential keto-enol tautomerism. rsc.org The pyrroline (B1223166) ring can exist in equilibrium between different tautomeric forms, and the position of this equilibrium can be influenced by factors such as solvent and temperature. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide characteristic signals for the decyl chain and the pyrrolidine-2,5-dione core. The chemical shifts of protons and carbons in the vicinity of the enol and keto groups would be particularly sensitive to the tautomeric state. researchgate.net For instance, the presence of a distinct signal for the hydroxyl proton and its coupling patterns can provide evidence for the enolic form. Advanced 2D NMR techniques, such as HSQC and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously by revealing short- and long-range correlations between them. researchgate.net
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| OH | Variable | - |
| NH | Variable | - |
| C=C | - | Variable |
| C=O | - | Variable |
| Decyl CH₂ | 0.8-2.5 | 14-40 |
| Decyl CH₃ | ~0.9 | ~14 |
Note: This table represents generalized predicted values. Actual experimental values can vary based on solvent, concentration, and temperature.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups.
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the imide group would likely appear in a similar region. The carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality are expected to produce strong absorption bands in the range of 1650-1750 cm⁻¹. The C=C stretching vibration of the pyrroline ring would also be observable, typically in the 1600-1680 cm⁻¹ region. Finally, the C-H stretching and bending vibrations of the decyl alkyl chain would be evident in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200-3600 (broad) |
| N-H Stretch | 3100-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch | 1650-1750 (strong) |
Chiroptical Spectroscopy for Absolute Configuration Determination
For chiral molecules, chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of stereocenters. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic circular dichroism and provides stereochemical information from the infrared region of the electromagnetic spectrum. chemrxiv.org VCD is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. dtu.dkresearchgate.net By comparing the experimental VCD spectrum of an enantiomerically pure sample of this compound with the theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously determined. researchgate.net This technique is particularly valuable for molecules in solution, allowing for the study of conformational flexibility. uco.es
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org The resulting ECD spectrum is characteristic of the absolute configuration of the molecule and is highly sensitive to the spatial arrangement of its chromophores. researchgate.net For this compound, the conjugated pyrrolinedione system acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the chirality of the molecule. Computational modeling of the ECD spectrum for different possible stereoisomers allows for a direct comparison with the experimental spectrum, leading to the assignment of the absolute configuration. researchgate.net
Table 3: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Tautomeric analysis, structural connectivity, chemical environment of atoms |
| IR Spectroscopy | Identification of functional groups |
| UV-Vis Spectroscopy | Electronic transitions, information on conjugated systems |
| VCD Analysis | Absolute configuration, conformational analysis |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for determining the absolute configuration of chiral molecules and analyzing their conformational features. The phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore, can provide detailed structural information.
While the principles of ORD are well-established for the structural elucidation of chiral compounds, a review of the current scientific literature indicates that specific experimental ORD data for this compound has not been extensively reported. Such data, if available, would be instrumental in confirming the absolute configuration of synthetic batches or naturally isolated samples of this compound and its analogues.
X-ray Crystallography of Compound-Protein Complexes (e.g., PDB code 1AL8)
The three-dimensional structure of this compound (referred to as TKP in the study) in complex with its target protein, glycolate (B3277807) oxidase from Spinacia oleracea, has been determined by X-ray crystallography. nih.govnih.gov This structural analysis, available in the Protein Data Bank (PDB) under the accession code 1AL8, provides a detailed atomic-level view of the inhibitor bound to the enzyme's active site. nih.gov
The crystal structure of the glycolate oxidase-inhibitor complex was solved and refined to a resolution of 2.20 Å. nih.govnih.gov This high level of detail allows for a precise examination of the binding mode, intermolecular interactions, and any conformational changes in the enzyme upon inhibitor binding. The quality of the crystallographic model is supported by the reported R-free value of 0.251, which is a measure of how well the model predicts a subset of the experimental data that was not used in the refinement process. nih.gov
In the 1AL8 structure, the this compound molecule is clearly observed in the active site of glycolate oxidase. The binding of the inhibitor induces a conformational change in a flexible loop of the enzyme, which is displaced compared to the unliganded enzyme structure. nih.govnih.gov The pyrroline-2,5-dione ring of the inhibitor is involved in key interactions with active site residues, while the decyl tail extends into a hydrophobic pocket. nih.gov The precise nature of these interactions explains the inhibitory potency of the compound. nih.gov
Below is a summary of the key crystallographic data for the 1AL8 PDB entry.
| Parameter | Value |
|---|---|
| PDB ID | 1AL8 |
| Experimental Method | X-ray Diffraction |
| Resolution | 2.20 Å |
| R-value work | 0.194 |
| R-value free | 0.251 |
| Protein Name | Glycolate Oxidase |
| Source Organism | Spinacia oleracea (Spinach) |
| Bound Ligand | This compound |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various other properties can be derived.
The structural flexibility of 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline, particularly due to its long decyl chain, means it can exist in numerous spatial arrangements or conformations. Energy minimization and conformational analysis are computational procedures used to identify the most stable three-dimensional structures of the molecule.
The process begins by generating a diverse set of possible conformers. Then, for each conformer, the geometry is optimized to find the structure with the minimum potential energy. This is crucial because the lowest-energy conformer (the global minimum) and other low-energy conformers are the most likely to be present under experimental conditions and are responsible for the molecule's observed properties and biological activity. For molecules with multiple stereogenic centers, these calculations are performed for each possible stereoisomer to determine their relative stabilities. vanderbilt.edu The high flexibility of the alkyl chain presents a significant challenge in these analyses, requiring sophisticated computational approaches to thoroughly explore the conformational space. vanderbilt.edu
Chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are instrumental in determining the absolute configuration of chiral molecules. Quantum chemical calculations can predict these spectra for a given stereoisomer.
By comparing the computationally predicted ECD, VCD, and ORD spectra for all possible stereoisomers with the experimentally measured spectra, the correct absolute configuration of the compound can be unambiguously assigned. vanderbilt.edu This method is particularly valuable when crystallographic data is unavailable. For complex molecules with multiple chromophores, ECD analysis is often a reliable tool, as the sign of certain electronic transitions can be characteristic of a specific configuration. mdpi.com While ECD focuses on electronic transitions, VCD provides information on the stereochemistry based on molecular vibrations, offering a complementary and in-depth understanding of the molecule's structure. mdpi.comresearchgate.net
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It provides detailed information about the energy changes that occur as reactants are converted into products, including the identification of transition states and intermediates.
For derivatives of the 3-pyrroline-2-one (B142641) core, DFT calculations have been successfully used to explore reaction mechanisms at the molecular level. beilstein-journals.org For example, in the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative and an amine, DFT calculations can map out the potential energy surface (PES). beilstein-journals.orgnih.gov This allows for the calculation of the activation energy (ΔG‡) for different possible pathways. The pathway with the lowest activation energy is the most favorable. beilstein-journals.orgnih.gov Such studies can reveal whether a reaction is under kinetic control (where the product that forms fastest is favored) or thermodynamic control (where the most stable product is favored). DFT calculations have shown that for some reactions involving this core structure, kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.orgnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might interact with biological targets such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method involves placing the ligand in the binding site of the protein and calculating the binding affinity for numerous positions and orientations. The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The tetramic acid moiety, in particular, has been hypothesized to act as an anchor, positioning the rest of the molecule correctly within an enzyme's active site for a reaction to occur. escholarship.org
Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. After a ligand is docked to a protein, an MD simulation can be run to assess the stability of the predicted binding pose. nih.gov These simulations provide a dynamic view of the ligand-target complex, showing how the interactions evolve and confirming whether the ligand remains stably bound in the active site. researchgate.net The binding free energy between the compound and the protein can also be calculated from MD simulations, offering a more accurate estimation of the binding affinity. nih.gov
Tautomerism and Equilibrium Studies of Pyrroline-2-one and Pyrrolidine-2,3-dione (B1313883) Systems
This compound and related compounds can exist in different tautomeric forms, which are isomers that readily interconvert. Computational studies are essential for determining the relative stability of these tautomers.
The 3-hydroxy-3-pyrroline-2-one core can exist in equilibrium between different tautomeric forms. Theoretical studies on related 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the energy difference between tautomers can be very slight, leading to a rapid transformation between them. beilstein-journals.orgnih.gov When these compounds react with amines, they can form pyrrolidine-2,3-dione derivatives, which predominantly exist in an enamine form. This enamine tautomer is often stabilized by a strong intramolecular hydrogen bond. beilstein-journals.orgnih.gov The fundamental 2-pyrrolidone ring itself exhibits lactam-lactim tautomerism, and computational studies have established that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solution. researchgate.net Understanding the predominant tautomeric form is critical as it dictates the molecule's chemical reactivity and how it interacts with biological targets.
Biosynthesis and Natural Product Derivation
Identification of Natural Precursors and Biological Sources
The building blocks for 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline are derived from primary metabolism and are assembled into the final complex structure by dedicated enzyme machinery. The key precursors and the organisms that produce such compounds are detailed below.
Biological Sources The primary biological sources of natural products containing the pyrrolidine-2,5-dione (maleimide) scaffold are filamentous fungi. mdpi.com Genera such as Penicillium and Aspergillus are well-documented producers of a diverse array of secondary metabolites, including polyketides and non-ribosomal peptides, which are the foundation of maleimide (B117702) biosynthesis. nih.govacs.orgnih.gov For example, related maleimide-containing compounds called oxaleimides have been isolated from Penicillium species. nih.govacs.org Other fungi, like Acremonium zeae, are known to produce related bioactive compounds, such as pyrrocidine A, which features a similar heterocyclic core. researchgate.net This evidence strongly points to filamentous fungi as the natural biological source of this compound.
Natural Precursors The biosynthesis of the this compound molecule involves the convergence of two major biosynthetic pathways: the polyketide pathway and the non-ribosomal peptide pathway. The essential precursors are:
Amino Acids : A crucial and unusual precursor is a non-proteinogenic amino acid. This is not one of the common 20 amino acids but rather a specialized one synthesized by a dedicated enzyme. Specifically, research on related fungal metabolites has shown the synthesis of a unique, olefin-containing free amino acid which is essential for the formation of the maleimide ring. nih.govacs.org
Acyl-CoA Units : The decyl side chain and parts of the heterocyclic core are assembled from simple carboxylic acid units via the polyketide synthesis pathway. The starter unit is typically Acetyl-CoA, and the chain is extended using Malonyl-CoA extender units. These precursors are derived from the catabolism of carbohydrates and fatty acids.
The following table summarizes the key precursors and their roles in the biosynthesis of the target compound.
| Precursor Type | Specific Precursor(s) | Role in Final Structure |
| Amino Acid | Olefin-containing amino acid | Forms the nitrogen-containing heterocyclic pyrrolidine-2,5-dione core. |
| Polyketide | Acetyl-CoA, Malonyl-CoA | Forms the C10 alkyl (decyl) side chain and contributes carbon atoms to the core ring structure. |
Enzymatic Pathways Involved in Biosynthesis of Pyrrolidine-2,5-diones
The formation of pyrrolidine-2,5-diones, such as this compound, is a sophisticated process catalyzed by large, multifunctional enzymes known as megasynthases. acs.org The biosynthesis represents a novel mode of collaboration between two distinct types of these enzymes: a Highly Reducing Polyketide Synthase (HRPKS) and a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). nih.govacs.org
The proposed enzymatic pathway proceeds in several key stages:
Synthesis of a Specialized Amino Acid : A standalone HRPKS is responsible for synthesizing the required unnatural, olefin-containing amino acid. This enzyme functions iteratively, using acyl-CoA precursors to build the carbon chain of the amino acid. nih.gov
Polyketide Chain Assembly : Concurrently, the PKS module of a separate PKS-NRPS hybrid enzyme assembles the linear polyketide chain that will become the decyl group and part of the dione (B5365651) ring. This process involves the sequential condensation of malonyl-CoA units. ebi.ac.ukscienceopen.com
Activation and Incorporation : The adenylation (A) domain of the NRPS module of the hybrid enzyme specifically recognizes and activates the unique amino acid synthesized by the HRPKS. nih.govacs.org The activated amino acid is then loaded onto a peptidyl carrier protein (PCP) domain within the NRPS.
Amidation and Cyclization : The completed polyketide chain is transferred from the PKS module to the NRPS module, where it is linked to the amino group of the specialized amino acid, forming an aminoacyl polyketide intermediate. acs.org
Scaffold Rearrangement and Ring Formation : The final and most critical step is the formation of the maleimide ring. The olefin group, strategically positioned within the amino acid precursor, is proposed to facilitate a unique scaffold rearrangement. This mechanism forges the stable, five-membered pyrrolidine-2,5-dione core. nih.gov This pathway is distinct from the more common Dieckmann or Knoevenagel condensation reactions that typically lead to the formation of related nitrogen-containing heterocycles like tetramates or 3-pyrrolin-2-ones. acs.org
The table below outlines the key enzymes and their specific functions in the biosynthetic pathway.
| Enzyme / Module | Abbreviation | Function |
| Highly Reducing Polyketide Synthase | HRPKS | Synthesizes a free, olefin-containing unnatural amino acid precursor. nih.gov |
| Polyketide Synthase Module | PKS | Part of the PKS-NRPS hybrid; assembles the linear polyketide chain (future decyl group). scienceopen.com |
| Adenylation Domain | A Domain | Part of the NRPS module; selects and activates the specific amino acid precursor. acs.org |
| Peptidyl Carrier Protein Domain | PCP Domain | Part of the NRPS module; tethers the growing peptide chain. biorxiv.org |
| Condensation Domain | C Domain | Part of the NRPS module; catalyzes the amide bond formation between the polyketide and the amino acid. |
| Thioesterase Domain | TE Domain | Likely involved in the final cyclization and release of the maleimide product from the enzyme complex. |
Analytical Methodologies for Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation of 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline from complex mixtures and for the quantification of its enantiomers.
The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
The selection of an appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, have demonstrated broad applicability in resolving a wide range of chiral compounds, including cyclic imides and related structures. For compounds similar to this compound, columns like Chiralpak® and Chiralcel® are frequently employed.
The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best resolution and selectivity. Both normal-phase (using eluents like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol) and reversed-phase conditions can be explored. nih.gov The choice between these modes depends on the specific interactions between the analyte, the stationary phase, and the mobile phase that govern the separation.
Detailed research findings on the enantioselective separation of analogous compounds, such as N-substituted maleimides and other pyrrolidine (B122466) derivatives, provide a framework for developing a method for this compound. mdpi.comebi.ac.uk The optimization process typically involves screening different CSPs and varying the mobile phase composition to find the optimal conditions for baseline separation of the enantiomers.
The table below outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the enantiomeric purity assessment of this compound, based on methods used for structurally related compounds.
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry for Structural Characterization and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. d-nb.info This is particularly useful for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula.
Structural characterization is achieved through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the pyrrolinedione ring and along the decyl side chain. Common fragmentation pathways for cyclic imides involve ring-opening and subsequent losses of small neutral molecules like CO and NHCO. The long alkyl chain can undergo characteristic fragmentation through a series of neutral losses of CₙH₂ₙ₊₂. libretexts.org
For trace analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice. This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low detection limits, making it suitable for quantifying trace amounts of the compound in complex matrices. chromatographyonline.com
The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound and potential fragment ions that could be observed in an MS/MS experiment.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 254.1751 | Protonated molecule |
| [M+Na]⁺ | 276.1570 | Sodium adduct |
| [M-H]⁻ | 252.1605 | Deprotonated molecule |
| [M+H-H₂O]⁺ | 236.1645 | Loss of water from the protonated molecule |
| [M+H-C₁₀H₂₀]⁺ | 114.0555 | Loss of the decyl chain via cleavage |
Emerging Research Directions and Future Perspectives
Development of Chemical Probes for Elucidating Biological Mechanisms
The development of chemical probes derived from 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline represents a critical step toward elucidating its mechanism of action and identifying its biological targets. Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling the study of its function in complex biological systems.
A primary strategy involves modifying the core structure of this compound to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent modification of target proteins. For instance, a minimalist linker containing a diazirine for photo-affinity labeling and an alkyne for subsequent click chemistry could be appended to the pyrrolidine (B122466) ring. This approach allows for the covalent cross-linking of the probe to its binding partners upon UV irradiation, followed by enrichment and identification of the target proteins using mass spectrometry-based proteomics.
Furthermore, the creation of an inactive analogue of the chemical probe is essential for distinguishing specific biological targets from non-specific interactions. This control compound would be structurally similar to the active probe but would lack the key functional groups responsible for its biological activity, thereby helping to validate the identified targets. The insights gained from these chemical biology approaches are invaluable for understanding the compound's mode of action and for the subsequent rational design of improved therapeutic agents.
Rational Design of Modified Analogues for Enhanced Target Specificity
The rational design of modified analogues of this compound is a promising avenue for improving its potency and target specificity. This approach relies on understanding the structure-activity relationships (SAR) of the compound, which dictate how modifications to its chemical structure affect its biological activity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in this process.
Key structural features of this compound that can be systematically modified include the decyl chain, the hydroxyl group, and the pyrrolidine-2,5-dione core.
Potential Modifications and Their Rationale
| Structural Moiety | Proposed Modification | Rationale for Enhanced Specificity |
| Decyl Chain | Varying chain length (e.g., C8-C12), introducing branching or unsaturation | To optimize hydrophobic interactions within the target's binding pocket and improve selectivity. |
| Hydroxyl Group | Conversion to an ether or ester, or replacement with other functional groups (e.g., amine, thiol) | To explore the role of hydrogen bonding in target recognition and potentially alter binding affinity and selectivity. |
| Pyrrolidine-2,5-dione Core | Substitution at the nitrogen atom, modification of the carbonyl groups | To investigate the importance of the lactam functionality for activity and to introduce new interaction points with the target. |
By synthesizing and evaluating a library of these modified analogues, researchers can build a comprehensive SAR profile. This knowledge will guide the design of next-generation compounds with enhanced target specificity and potentially improved therapeutic indices.
Exploration of Novel Reaction Pathways for Pyrrolidine-2,5-dione Synthesis
The development of novel and efficient synthetic routes to this compound and its analogues is crucial for facilitating further research and potential therapeutic applications. While classical methods for the synthesis of pyrrolidine-2,5-diones often involve the condensation of succinic anhydrides with amines, contemporary research is focused on more versatile and stereoselective strategies.
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in a single step from simple starting materials. For example, a three-component reaction involving an aromatic aldehyde, an amine, and a dialkyl acetylenedicarboxylate (B1228247) can yield highly functionalized pyrrolinone derivatives. Adapting such MCRs for the synthesis of 3-alkyl-substituted derivatives could provide a more efficient and atom-economical route to the target compound.
Another area of exploration is the use of transition metal catalysis. Palladium-catalyzed hydroarylation of pyrrolines has been shown to be an effective method for producing 3-substituted pyrrolidines. Investigating similar catalytic systems for the functionalization of the pyrrolidine-2,5-dione scaffold could open up new avenues for creating a diverse range of analogues. Furthermore, mechanistic studies of these novel reaction pathways, including the investigation of reaction intermediates and transition states, are essential for optimizing reaction conditions and expanding their synthetic utility.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A deeper mechanistic understanding of the biological activity of this compound can be achieved through the application of advanced spectroscopic and computational techniques. These methods provide detailed insights into the compound's structure, conformation, and interactions with its biological targets at an atomic level.
Spectroscopic techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), including COSY, HSQC, and HMBC, are invaluable for unambiguously determining the chemical structure of the compound and its analogues. Infrared (IR) spectroscopy can provide information about the key functional groups, such as the carbonyls of the dione (B5365651) and the hydroxyl group. In the context of target interaction, techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of the molecule are in close contact with a target protein.
Computational approaches , including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer a powerful complement to experimental studies. DFT calculations can be used to predict the compound's electronic properties and reactivity, providing insights into its potential mechanism of action. MD simulations can model the dynamic behavior of the compound within the binding site of a target protein, helping to elucidate the key intermolecular interactions that govern binding affinity and specificity. These computational studies can also aid in the interpretation of experimental data and guide the rational design of more potent and selective analogues. The integration of advanced spectroscopic and computational methods will be instrumental in building a comprehensive understanding of the structure-function relationships of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline, and how can reaction conditions be optimized?
Synthesis typically involves cyclocondensation of substituted amines with diketones or via oxidation of pyrrolidine precursors. Optimization requires controlling parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like ZnCl₂). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Reaction progress should be monitored using TLC or LC-MS to identify byproducts and adjust stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?
- NMR : and NMR (e.g., δ ~2.14 ppm for methyl groups, ~5.71 ppm for pyrrole protons) resolve substituent positions and confirm hydrogenation states .
- IR : Key peaks include C=O stretches (~1752 cm) and hydroxyl vibrations (~2922 cm) .
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., triclinic crystal system with α = 72.11°, β = 82.70° for similar pyrrolo-pyrimidines) .
Q. How should researchers handle the compound’s stability during long-term storage?
Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation and hydrolysis. Degradation over time can alter reactivity; periodic analysis via HPLC or NMR is recommended to verify purity. For hygroscopic derivatives, use desiccants and vacuum-sealed containers .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites. For example, pyrrolidine derivatives exhibit binding affinities to kinases or proteases, which can be validated via in vitro assays .
Q. How can researchers resolve contradictions between experimental data and computational predictions?
Methodological cross-validation is essential:
- Re-examine computational parameters (e.g., basis sets, solvation models).
- Validate docking results with mutagenesis studies or competitive inhibition assays.
- Compare experimental spectral data (e.g., NOESY for spatial proximity) with simulated NMR shifts .
Divergent results may arise from overlooked stereochemistry or solvent effects in simulations .
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
- Isotopic labeling : Introduce -labeled groups to track metabolic pathways via LC-MS.
- Kinetic studies : Measure enzyme inhibition constants () under varying pH and temperature conditions.
- Cryo-EM/X-ray crystallography : Resolve protein-ligand complexes to identify binding motifs (e.g., hydrogen bonds with the hydroxy group at position 4) .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism. For example, (2S,3R)-configured pyrrolidines require rigorous stereocontrol during cyclization .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity, inert atmosphere) in detail to mitigate batch-to-batch variability .
- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., chlorinated byproducts) and dispose of waste via certified facilities .
- Hybrid Approaches : Combine wet-lab synthesis with computational modeling to prioritize high-yield pathways and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
